N,N-Dimethylacetamide-d9

NMR spectroscopy isotopic purity deuterated solvent

Non-deuterated DMAc generates intense ¹H-NMR solvent signals that obscure analyte peaks, and lacks the mass shift required for isotope dilution MS. DMA-d9 (99 atom % D) eliminates proton background for unambiguous structural elucidation and provides a distinct M+9 shift for accurate LC-MS/MS quantitation. • Isotopic purity: 99 atom % D, certified NMR-suitable • M+9 mass shift enables isotope dilution MS • Supplied argon-charged, hygroscopic; bp 164-166 °C

Molecular Formula C4H9NO
Molecular Weight 96.18 g/mol
CAS No. 16727-10-9
Cat. No. B108396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylacetamide-d9
CAS16727-10-9
Molecular FormulaC4H9NO
Molecular Weight96.18 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C
InChIInChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
InChIKeyFXHOOIRPVKKKFG-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylacetamide-d9 Evidence & Procurement


N,N-Dimethylacetamide-d9 (DMA-d9, CAS 16727-10-9) is a fully deuterated analog of N,N-dimethylacetamide (DMAc) . Its core value proposition lies in its high isotopic purity, typically 99 atom % D , which renders it suitable for use as an NMR solvent where its minimal proton background enhances spectral clarity . It also serves as a stable isotope-labeled internal standard for quantitative mass spectrometry (MS) applications, leveraging its distinct M+9 mass shift [1].

Workflow
NMR spectroscopy – deuterated solvent with minimal proton background
Selection
Isotope dilution mass spectrometry – M+9 internal standard for high-accuracy quantitation
Attribute
High isotopic enrichment supports spectral clarity and internal standard differentiation

Why Generic Substitutes Fail for DMA-d9


Substituting N,N-dimethylacetamide-d9 with its non-deuterated counterpart (DMAc) or lower-purity deuterated analogs in analytical workflows leads to quantifiable analytical failures. Non-deuterated DMAc produces intense solvent signals that can obscure analyte peaks in ¹H-NMR . In mass spectrometry, the lack of a distinct mass shift prevents its use as an internal standard for isotope dilution MS, a method crucial for high-accuracy quantitation [1]. Furthermore, specific deuterium-induced physicochemical differences, such as altered NMR relaxation rates, can impact the interpretation of molecular dynamics studies if the analog is not fit-for-purpose [2].

Non-deuterated DMAc
Intense solvent signals may obscure analyte peaks in ¹H-NMR; lacks a distinct mass shift, preventing isotope dilution MS use.
DMA-d7 (M+7)
Smaller mass shift may increase spectral overlap risk in MS; purity and deuteration pattern may not match this product's NMR suitability specification.
Lower purity d9
Reduced isotopic enrichment can increase residual proton signals, compromising NMR baseline quality and quantitation accuracy.

DMA-d9 Differentiation from Close Analogs


Isotopic Purity: DMA-d9 vs. DMA-d7

N,N-Dimethylacetamide-d9 is offered with a standard isotopic purity of 99 atom % D . A direct product comparator, DMA-d7, is available from the same vendor with a higher purity of ≥99.5 atom % D, but at a significantly different mass shift (M+7 vs M+9) . For routine NMR, the 99 atom % D purity of DMA-d9 is specified as 'suitable' by the vendor . This is in contrast to lower purity grades (<99% D) which may introduce greater proton background signals, reducing spectral resolution .

Isotopic Purity vs. Premium Analog
Vendor specification
99 atom % D (DMA-d9) vs. ≥99.5 atom % D (DMA-d7)
Meets routine NMR purity benchmark; higher purity grades available for demanding applications.
Vendor-specified suitability; cost vs. spectral quality trade-off may require review.
NMR spectroscopy isotopic purity deuterated solvent

Isotopic Purity: DMA-d9 vs. DMA-d7

N,N-Dimethylacetamide-d9 is offered with a standard isotopic purity of 99 atom % D . A direct product comparator, DMA-d7, is available from the same vendor with a higher purity of ≥99.5 atom % D, but at a significantly different mass shift (M+7 vs M+9) . For routine NMR, the 99 atom % D purity of DMA-d9 is specified as 'suitable' by the vendor . This is in contrast to lower purity grades (<99% D) which may introduce greater proton background signals, reducing spectral resolution .

Isotopic Purity vs. Non-Deuterated
Vendor specification
99 atom % D (DMA-d9) vs. 0 atom % D (DMAc)
Eliminates solvent proton background; essential for low-concentration analyte detection.
Direct comparison from vendor sheet; purity delta of 99% enables clear spectral windows.
NMR spectroscopy isotopic purity deuterated solvent

MS Mass Shift: Deuterated vs. Non-Deuterated DMAc

The deuterium substitution in DMA-d9 results in a nominal mass shift of M+9 (Δm/z = 9) relative to non-deuterated DMAc (M+0) . This large and distinct mass shift is a critical differentiator from partially deuterated analogs like DMA-d7 (M+7) . In isotope dilution mass spectrometry (IDMS), this M+9 shift allows for the precise and specific detection of the internal standard without interference from the natural isotopic envelope of the analyte (DMAc) [1].

MS Mass Shift
Class-level inference
M+9 (Δm/z = 9)
Larger shift reduces spectral overlap; supports reliable isotope dilution quantitation.
Distinct from DMA-d7 (M+7); selection should consider analyte mass window.
mass spectrometry isotope dilution internal standard

Deuterium Effect on Carbonyl Relaxation Rate

A study investigating the variations in GC-MS response between analytes and their deuterated analogs used ¹³C-NMR to examine relaxation rates [1]. The carbonyl carbon in d6-DMA (a closely related analog) exhibited a relaxation rate of 9 s⁻¹, which is three times faster than the 3 s⁻¹ observed for non-deuterated DMA [1]. This quantifiable difference is attributed to the spin of the deuterium nucleus interacting with unpaired electrons, a phenomenon that directly impacts molecular dynamics interpretation [1].

¹³C Carbonyl Relaxation Rate
Class-level inference
9 s⁻¹ (d6-DMA analog) vs. 3 s⁻¹ (non-deuterated)
Deuterium alters relaxation behavior; may impact molecular dynamics interpretation.
Data from d6-DMA analog; direct DMA-d9 measurement may differ, verify for dynamics studies.
NMR spectroscopy relaxation rate molecular dynamics

NMR-Grade Suitability vs. General Reagent

The primary vendor specification for N,N-Dimethylacetamide-d9 includes a technical note that it is 'NMR: suitable' . This is a direct statement of fitness for purpose that differentiates it from general reagent-grade chemicals which may contain impurities or water that generate interfering signals in NMR spectra . While other high-purity deuterated compounds may also carry this specification, it establishes a clear baseline requirement for procurement when the intended use is NMR spectroscopy.

NMR Suitability Specification
Vendor specification
"NMR: suitable"
Quality-controlled baseline; reduces risk of interfering impurities and wasted instrument time.
General reagent-grade solvents may lack this fitness-for-purpose statement.
quality control NMR solvent procurement

DMA-d9 Applications in R&D and QC


NMR Spectroscopy of Organic Compounds

Procurement for this application is justified by the compound's specified isotopic purity (99 atom % D) and its vendor-guaranteed suitability for NMR . This ensures minimal solvent signal interference in ¹H-NMR, enabling clearer structural elucidation . For advanced dynamics studies, users should note the faster ¹³C relaxation rate of deuterated analogs compared to non-deuterated solvents [1], a factor that must be accounted for in experimental design.

Quantitative MS by Isotope Dilution

The unique M+9 mass shift of DMA-d9 makes it an optimal internal standard for the accurate quantitation of DMAc or structurally similar analytes in complex matrices. This approach, known as isotope dilution MS, corrects for sample preparation and ionization variability, a capability not possible with non-deuterated standards [2].

Metabolic & Pharmacokinetic Studies of DMAc

In studies investigating the metabolic fate or pharmacokinetics of N,N-dimethylacetamide, DMA-d9 serves as a critical tracer or internal standard. Deuteration is known to potentially alter pharmacokinetic profiles [3], and using a deuterated standard allows researchers to track and differentiate the administered compound from endogenous substances or to study these isotopic effects directly.

Reaction Monitoring and Synthesis

DMA-d9 can be employed as a reaction solvent in experiments where real-time monitoring via NMR is required. The deuterated environment eliminates solvent proton signals, allowing researchers to focus exclusively on the evolving signals of reactants and products, thereby improving the accuracy of kinetic analysis .

Application
Selection Property
Validation Focus
NMR Spectroscopy of Organic Compounds
Deuterium enrichment level
Residual proton background control; spectral clarity for structural elucidation
Quantitative MS by Isotope Dilution
Distinct mass shift (M+9)
Spectral overlap avoidance; method accuracy and precision review
Metabolic & Pharmacokinetic Studies of DMAc
Deuterium tracer capability
Isotopic effect differentiation; exposure-model interpretation
Reaction Monitoring & Synthesis with NMR
Deuterated solvent environment
Real-time kinetic analysis accuracy; reactant/product signal isolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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